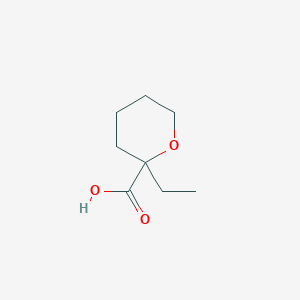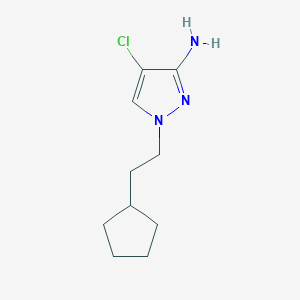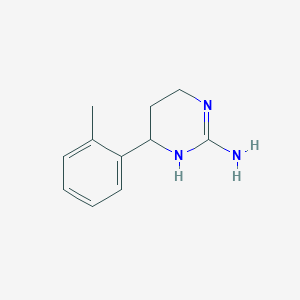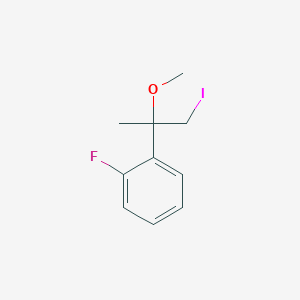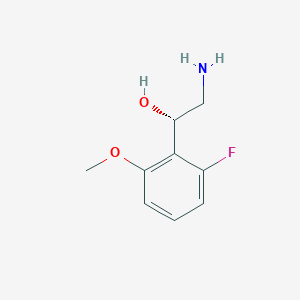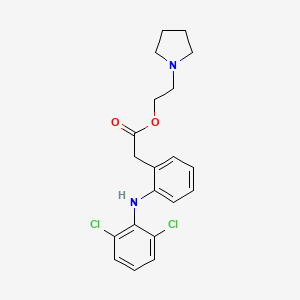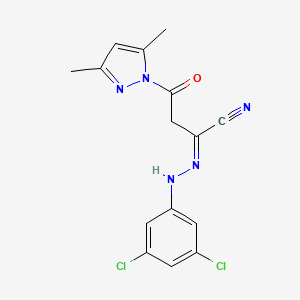![molecular formula C11H11ClO2S B13061974 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₁ClO₂S and a molecular weight of 242.72 g/mol . This compound is primarily used in research and development and is not intended for human or veterinary use . It features a cyclobutane ring substituted with a carboxylic acid group and a sulfanyl group attached to a 3-chlorophenyl ring.
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclobutanone with 3-chlorothiophenol in the presence of a base to form the intermediate compound, which is then oxidized to yield the final product . Industrial production methods may vary, but they typically involve similar reaction conditions and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid: Similar structure but with the chlorine atom at the 4-position on the phenyl ring.
1-[(3-Bromophenyl)sulfanyl]cyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-[(3-Chlorophenyl)sulfanyl]cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
The uniqueness of this compound lies in its specific substitution pattern and ring structure, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H11ClO2S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) |
InChI Key |
QCGYQVMZWWDANM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)SC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
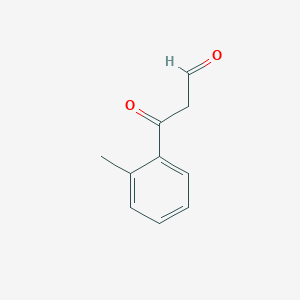
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)

![tert-butyl N-[[(2S)-5,5-difluoropiperidin-2-yl]methyl]carbamate](/img/structure/B13061921.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)
